Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane
Brand Name: Vulcanchem
CAS No.: 770-95-6
VCID: VC3822816
InChI: InChI=1S/C4H3Cl4F3Si/c5-4(11)2(12(6,7)8)1-3(4,9)10/h2H,1H2
SMILES: C1C(C(C1(F)F)(F)Cl)[Si](Cl)(Cl)Cl
Molecular Formula: C4H3Cl4F3Si
Molecular Weight: 278 g/mol

Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane

CAS No.: 770-95-6

Cat. No.: VC3822816

Molecular Formula: C4H3Cl4F3Si

Molecular Weight: 278 g/mol

* For research use only. Not for human or veterinary use.

Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane - 770-95-6

Specification

CAS No. 770-95-6
Molecular Formula C4H3Cl4F3Si
Molecular Weight 278 g/mol
IUPAC Name trichloro-(2-chloro-2,3,3-trifluorocyclobutyl)silane
Standard InChI InChI=1S/C4H3Cl4F3Si/c5-4(11)2(12(6,7)8)1-3(4,9)10/h2H,1H2
Standard InChI Key VDQCXADBEMNEGF-UHFFFAOYSA-N
SMILES C1C(C(C1(F)F)(F)Cl)[Si](Cl)(Cl)Cl
Canonical SMILES C1C(C(C1(F)F)(F)Cl)[Si](Cl)(Cl)Cl

Introduction

Structural Characteristics

Molecular Geometry and Bonding

The compound features a silicon atom bonded to three chlorine atoms and a 2-chloro-2,3,3-trifluorocyclobutyl group. The cyclobutane ring introduces strain, influencing reactivity and conformational dynamics. The SMILES notation C1C(C(C1(F)F)(F)Cl)[Si](Cl)(Cl)Cl\text{C1C(C(C1(F)F)(F)Cl)[Si](Cl)(Cl)Cl} and InChIKey VDQCXADBEMNEGF-UHFFFAOYSA-N\text{VDQCXADBEMNEGF-UHFFFAOYSA-N} provide precise descriptors of its connectivity. Computational models predict a tetrahedral geometry around silicon, with bond lengths and angles consistent with trichlorosilane derivatives .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC4H3Cl4F3Si\text{C}_4\text{H}_3\text{Cl}_4\text{F}_3\text{Si}
SMILESC1C(C(C1(F)F)(F)Cl)[Si](Cl)(Cl)Cl\text{C1C(C(C1(F)F)(F)Cl)[Si](Cl)(Cl)Cl}
InChIKeyVDQCXADBEMNEGF-UHFFFAOYSA-N\text{VDQCXADBEMNEGF-UHFFFAOYSA-N}

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • 19FNMR^{19}\text{F} \text{NMR}: Expected signals for three inequivalent fluorine atoms on the cyclobutane ring, with coupling patterns indicative of geminal and vicinal fluorines .

  • 29SiNMR^{29}\text{Si} \text{NMR}: A singlet near δ20\delta -20 ppm, typical for trichlorosilanes .

Infrared (IR) Spectroscopy:

  • Strong absorptions at 528cm1528 \, \text{cm}^{-1} (Si–Cl stretch) and 2100cm12100 \, \text{cm}^{-1} (Si–H stretch in related compounds) .

  • C–F stretches observed between 11001200cm11100-1200 \, \text{cm}^{-1} .

Mass Spectrometry:

  • Predicted molecular ion peak at m/z=275.87m/z = 275.87 (M+^+) .

  • Fragmentation patterns dominated by loss of chlorine radicals (Cl\text{Cl}^\bullet) and fluorine substituents .

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a boiling point of 5960C59-60^\circ \text{C} at 15 Torr and a density of 1.553g/cm31.553 \, \text{g/cm}^3 at 25C25^\circ \text{C} . These values reflect the influence of halogenation on intermolecular forces, with fluorine atoms reducing polarizability compared to purely chlorinated analogs.

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point5960C59-60^\circ \text{C} (15 Torr)
Density1.553g/cm31.553 \, \text{g/cm}^3 (25°C)
Molecular Weight277.96 g/mol

Reactivity Profile

As a trichlorosilane, the compound undergoes hydrolysis to form silanols, reacts with alcohols in silyletherification, and participates in Staudinger-type reactions with phosphines . The electron-withdrawing fluorinated cyclobutyl group enhances the electrophilicity of the silicon center, facilitating nucleophilic substitutions .

Synthesis and Manufacturing

Table 3: Hypothetical Synthesis Pathway

StepReactionConditions
1C2F3Cl+C2F3ClhνC4F6Cl2\text{C}_2\text{F}_3\text{Cl} + \text{C}_2\text{F}_3\text{Cl} \xrightarrow{h\nu} \text{C}_4\text{F}_6\text{Cl}_2UV light, inert atmosphere
2C4F6Cl2+SiCl4C4H3Cl4F3Si\text{C}_4\text{F}_6\text{Cl}_2 + \text{SiCl}_4 \rightarrow \text{C}_4\text{H}_3\text{Cl}_4\text{F}_3\text{Si}Catalytic AlCl3_3, 80°C

Challenges in Scale-Up

  • Ring Strain: The cyclobutane moiety’s instability complicates high-yield synthesis .

  • Halogen Compatibility: Competing side reactions between fluorine and chlorine substituents require precise stoichiometric control .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s stereogenic silicon center makes it a candidate for enantioselective synthesis, particularly in dynamic kinetic resolutions using chiral Lewis bases . For example, 4-aminopyridine-catalyzed silyletherification could yield enantioenriched silanols for drug development .

Materials Science

  • Surface Modification: Trichlorosilanes are widely used to functionalize silica surfaces; the fluorinated cyclobutyl group may impart hydrophobicity and thermal stability .

  • Polymer Additives: Potential cross-linking agent in fluorosilicone elastomers, enhancing resistance to solvents and extreme temperatures .

Recent Advances and Future Directions

Photoinduced Functionalization

Recent work on visible light-mediated silanol synthesis suggests pathways to derivatize this compound without harsh reagents. For instance, irradiation in the presence of water and oxygen could yield fluorinated silanols under ambient conditions .

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